A Senior Application Scientist's Technical Guide to 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3): A Cornerstone Intermediate for Kinase Inhibitor Discovery
A Senior Application Scientist's Technical Guide to 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3): A Cornerstone Intermediate for Kinase Inhibitor Discovery
Foreword: Unlocking Kinase Inhibition through Strategic Synthesis
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a paramount objective in the development of targeted therapies for oncology and inflammatory diseases. The pyrimidine scaffold, a privileged heterocycle, is at the heart of numerous FDA-approved kinase inhibitors. Within this class of molecules, 4-(4-Bromopyrimidin-2-yl)morpholine has emerged as a critical and versatile building block. Its strategic design, featuring a reactive bromine atom and a solubilizing morpholine group, offers a gateway to a diverse chemical space through a variety of well-established cross-coupling reactions.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic application of 4-(4-Bromopyrimidin-2-yl)morpholine. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Characteristics and Physicochemical Properties
4-(4-Bromopyrimidin-2-yl)morpholine is a white to off-white solid at room temperature. The morpholine moiety not only imparts favorable physicochemical properties, such as improved aqueous solubility, which is often a desirable trait in drug candidates, but also serves as a key interaction point in the binding pockets of many kinases.[1][2] The bromine atom at the C4 position of the pyrimidine ring is the primary reactive handle, poised for functionalization via transition metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 4-(4-Bromopyrimidin-2-yl)morpholine
| Property | Value | Source |
| CAS Number | 663194-10-3 | [3] |
| Molecular Formula | C₈H₁₀BrN₃O | [3] |
| Molecular Weight | 244.09 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 382.8 ± 52.0 °C | [3] |
| Predicted Density | 1.570 ± 0.06 g/cm³ | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthesis and Mechanistic Considerations
The most common and practical synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine involves the nucleophilic aromatic substitution (SNA_r) reaction of a dihalogenated pyrimidine with morpholine. A detailed and validated protocol is provided below.
Optimized Synthesis Protocol
This protocol is based on the selective reaction of morpholine at the more electrophilic C2 position of 2,4-dibromopyrimidine. The choice of a slight excess of morpholine and a suitable base is critical for driving the reaction to completion while managing potential side reactions.
Experimental Protocol: Synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine
-
Reaction Setup: To a solution of 2,4-dibromopyrimidine (1.0 eq, e.g., 438.4 mg, 1.84 mmol) in tetrahydrofuran (THF, 10 mL), add potassium carbonate (K₂CO₃, 5.0 eq, e.g., 1.27 g, 9.21 mmol).
-
Reagent Addition: Stir the mixture at room temperature for 5 minutes. Subsequently, add morpholine (1.1 eq, e.g., 174.8 μL, 2.03 mmol) dropwise to the suspension.
-
Reaction: Continue to stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. This will separate the desired product, 4-(4-bromopyrimidin-2-yl)morpholine, from its isomer, 4-(2-bromopyrimidin-4-yl)morpholine.[3]
Yield and Characterization:
-
4-(4-Bromopyrimidin-2-yl)morpholine: Typically obtained in a lower yield (e.g., 19%) as a white solid.[3]
-
4-(2-Bromopyrimidin-4-yl)morpholine: The major isomer, typically obtained in a higher yield (e.g., 66%) as a white solid.[3]
Causality and Optimization Insights
-
Regioselectivity: The C2 position of 2,4-dibromopyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position, leading to the formation of both isomers. The observed product ratio is a kinetic outcome. While the desired 4-bromo isomer is the minor product under these conditions, this route is often preferred for its simplicity. Alternative strategies to improve the yield of the desired isomer could involve using starting materials with differential reactivity at the C2 and C4 positions.
-
Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the HBr formed during the reaction. THF is a suitable aprotic solvent that dissolves the starting materials and facilitates the reaction.
-
Purification: The separation of the two isomers is crucial and is readily achieved by silica gel chromatography due to their different polarities.
Diagram 1: Synthetic Workflow for 4-(4-Bromopyrimidin-2-yl)morpholine
Caption: A flowchart illustrating the synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine.
Strategic Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The bromine atom at the C4 position of 4-(4-Bromopyrimidin-2-yl)morpholine is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This strategy is central to the synthesis of libraries of compounds for screening against various kinase targets. The 2-morpholinopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, particularly those targeting the PI3K/mTOR/DNA-PK pathways.[1][2][4][5][6]
The 2-Morpholinopyrimidine Scaffold in Kinase Inhibition
The morpholine group often forms a crucial hydrogen bond with a backbone amide in the hinge region of the kinase ATP-binding site.[2] This interaction anchors the inhibitor, while the substituent introduced at the C4 position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[6]
Diagram 2: Generalized Kinase Inhibition by 2-Morpholinopyrimidine Derivatives
Caption: The 2-morpholinopyrimidine scaffold binding to a kinase active site.
Key Cross-Coupling Reactions and Protocols
The following sections provide detailed, self-validating protocols for the most common and impactful cross-coupling reactions utilizing 4-(4-Bromopyrimidin-2-yl)morpholine. These protocols are based on established methodologies for similar substrates and are designed to be robust starting points for optimization.[7][8][9][10]
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrimidine with an organoboron reagent. This reaction is widely used to introduce aryl or heteroaryl moieties, which can explore hydrophobic regions of the kinase binding pocket.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine 4-(4-bromopyrimidin-2-yl)morpholine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: A schematic of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, enabling the introduction of primary or secondary amines at the C4 position. This is particularly useful for creating derivatives that can form additional hydrogen bonds or ionic interactions within the kinase active site.[11][12][13]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine 4-(4-bromopyrimidin-2-yl)morpholine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram 4: Buchwald-Hartwig Amination Workflow
Caption: A schematic of the Buchwald-Hartwig amination reaction.
The Sonogashira coupling is the method of choice for introducing terminal alkynes, which can serve as rigid linkers or as precursors for further functionalization. The resulting alkynylpyrimidines are valuable intermediates in the synthesis of complex kinase inhibitors.[9][14]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-(4-bromopyrimidin-2-yl)morpholine (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent like THF or DMF, and an amine base such as triethylamine (Et₃N, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram 5: Sonogashira Coupling Workflow
Caption: A schematic of the Sonogashira coupling reaction.
Quality Control and Analytical Characterization
Ensuring the purity and identity of 4-(4-Bromopyrimidin-2-yl)morpholine and its derivatives is critical for their use in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
Table 2: Analytical Methods for Characterization and Quality Control
| Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | The characteristic signals for the morpholine and pyrimidine protons and carbons. The coupling patterns of the pyrimidine protons are diagnostic for the substitution pattern.[3] |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[3] |
| HPLC | Quantitative purity analysis | Determination of the percentage purity of the compound and detection of impurities. |
| FT-IR | Functional group identification | Presence of characteristic C-Br, C-N, and C-O stretching frequencies. |
Impurity Profiling
Potential impurities in the synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine include the starting materials, the isomeric byproduct, and any side products from the reaction. In the subsequent cross-coupling reactions, potential impurities can arise from starting materials, homocoupling of the boronic acid or alkyne, and byproducts from catalyst decomposition.[15] A robust impurity profiling program, utilizing techniques like HPLC and LC-MS, is essential to ensure the quality of the final compounds.[16][17]
Safety and Handling
As a bromo-organic compound and a chemical intermediate, 4-(4-Bromopyrimidin-2-yl)morpholine should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to ensure long-term stability.[3]
Conclusion and Future Outlook
4-(4-Bromopyrimidin-2-yl)morpholine is a high-value intermediate that serves as a cornerstone in the synthesis of a diverse range of kinase inhibitors. Its strategic design allows for the efficient introduction of various functionalities at the C4 position of the pyrimidine ring through robust and well-understood palladium-catalyzed cross-coupling reactions. The prevalence of the 2-morpholinopyrimidine scaffold in numerous clinically and pre-clinically evaluated PI3K, mTOR, and DNA-PK inhibitors underscores the importance of this building block in modern drug discovery.[1][4][5][6] This guide has provided a comprehensive overview of its synthesis, reactivity, and application, with the aim of empowering researchers to leverage this versatile molecule in their quest for novel therapeutics. As our understanding of kinase biology continues to evolve, the strategic use of building blocks like 4-(4-Bromopyrimidin-2-yl)morpholine will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.
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